Nitric acid;undecan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;undecan-3-ol is a compound that combines the properties of nitric acid and undecan-3-ol. Nitric acid is a highly corrosive and powerful oxidizing agent, widely used in various industries. Undecan-3-ol, on the other hand, is an organic compound with antimicrobial properties, commonly found in essential oils and plant extracts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid typically involves the Ostwald process, where ammonia is oxidized to produce nitric oxide, which is then further oxidized to nitrogen dioxide and absorbed in water to form nitric acid . Undecan-3-ol can be synthesized through the reduction of undecan-3-one using reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of nitric acid follows the Ostwald process due to its efficiency and cost-effectiveness . The production of undecan-3-ol on an industrial scale involves the extraction from natural sources or chemical synthesis from precursors like undec-3-ene .
Chemical Reactions Analysis
Types of Reactions
Nitric acid;undecan-3-ol undergoes various chemical reactions, including:
Oxidation: Nitric acid acts as a strong oxidizing agent, converting organic compounds into their oxidized forms.
Reduction: Undecan-3-ol can be reduced to undecan-3-one using oxidizing agents.
Substitution: Nitric acid can participate in nitration reactions, where a nitro group is introduced into an organic molecule.
Common Reagents and Conditions
Oxidation: Concentrated nitric acid is used as the oxidizing agent.
Reduction: Sodium borohydride is a common reducing agent for undecan-3-ol.
Substitution: Sulfuric acid is often used as a catalyst in nitration reactions involving nitric acid.
Major Products Formed
Oxidation: Oxidized organic compounds, such as carboxylic acids.
Reduction: Undecan-3-one from undecan-3-ol.
Substitution: Nitro compounds from nitration reactions.
Scientific Research Applications
Nitric acid;undecan-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of nitric acid;undecan-3-ol involves:
Comparison with Similar Compounds
Similar Compounds
Undecan-2-ol: Another alcohol with similar antimicrobial properties.
Undecan-3-one: A ketone that can be reduced to undecan-3-ol.
Nitrous Acid: A related compound with similar oxidizing properties.
Uniqueness
Nitric acid;undecan-3-ol is unique due to its combined properties of strong oxidation from nitric acid and antimicrobial activity from undecan-3-ol. This dual functionality makes it valuable in various applications, from chemical synthesis to antimicrobial research .
Properties
CAS No. |
110955-02-7 |
---|---|
Molecular Formula |
C11H25NO4 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
nitric acid;undecan-3-ol |
InChI |
InChI=1S/C11H24O.HNO3/c1-3-5-6-7-8-9-10-11(12)4-2;2-1(3)4/h11-12H,3-10H2,1-2H3;(H,2,3,4) |
InChI Key |
YKEJCDHOMDMNBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.